2,6,7-Trichloro-3-methylquinoxaline
Description
Properties
CAS No. |
212771-50-1 |
|---|---|
Molecular Formula |
C9H5Cl3N2 |
Molecular Weight |
247.5 g/mol |
IUPAC Name |
2,6,7-trichloro-3-methylquinoxaline |
InChI |
InChI=1S/C9H5Cl3N2/c1-4-9(12)14-8-3-6(11)5(10)2-7(8)13-4/h2-3H,1H3 |
InChI Key |
BGHYEKFIVMFWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Structural and Crystallographic Insights
- Crystal Packing: The thiophene-substituted derivative in exhibits planar geometry with intermolecular π-π interactions, a feature critical for materials science applications.
Preparation Methods
Formation of the Quinoxaline Core
The foundational approach involves condensing a substituted ortho-phenylenediamine with a carbonyl source to construct the quinoxaline skeleton. For 2,6,7-trichloro-3-methylquinoxaline, 4,5-dichloro-ortho-phenylenediamine serves as the starting material. Reaction with ethyl pyruvate in n-butanol yields 6,7-dichloro-2-hydroxy-3-methylquinoxaline through cyclocondensation.
Key Reaction Conditions :
Chlorination at Position 2
The hydroxyl group at position 2 is replaced with chlorine using phosphorus oxychloride (POCl₃). This step converts 6,7-dichloro-2-hydroxy-3-methylquinoxaline into the target compound, This compound .
Optimized Protocol :
-
Reagent: Excess POCl₃ (3–5 equiv.)
-
Temperature: Reflux (110°C)
-
Time: 1.5–2 hours
Advantages :
-
Uses commercially available reagents.
-
Straightforward two-step process.
Limitations :
-
Requires access to 4,5-dichloro-ortho-phenylenediamine , which may necessitate additional synthesis.
-
Moderate overall yield due to sequential steps.
Radical Cascade Cyclization with Trichloroisocyanuric Acid (CCA)
Visible-Light-Mediated Synthesis
A modern method employs visible-light-induced radical cascade cyclization of 1,2-diisocyano-4,5-dichlorobenzene with methyl sulfinic acid in the presence of CCA. This one-pot reaction constructs the quinoxaline core while introducing chlorine and methyl groups simultaneously.
-
Reagents :
-
1,2-Diisocyano-4,5-dichlorobenzene (1 equiv.)
-
Methyl sulfinic acid (3 equiv.)
-
CCA (0.7 equiv.)
-
Solvent: Benzotrifluoride (BTF)
-
-
Conditions :
-
Light source: 24 W white LEDs
-
Temperature: 20°C
-
Duration: 24 hours
-
Mechanistic Insights :
-
CCA generates chlorine radicals, enabling electrophilic chlorination.
-
Methyl sulfinic acid acts as a methyl radical source under photoredox conditions.
Advantages :
-
Single-step synthesis.
-
Avoids harsh chlorination reagents.
Challenges :
-
Limited commercial availability of methyl sulfinic acid .
-
Lower yields compared to traditional methods.
Post-Synthetic Chlorination of 2-Chloro-3-methylquinoxaline
Synthesis of 2-Chloro-3-methylquinoxaline
The intermediate 2-chloro-3-methylquinoxaline is prepared by reacting ortho-phenylenediamine with ethyl pyruvate, followed by POCl₃ treatment.
Typical Data :
Electrophilic Chlorination at Positions 6 and 7
Introducing chlorines at positions 6 and 7 requires electrophilic substitution. Using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a Lewis acid (e.g., FeCl₃) achieves this transformation.
Optimized Conditions :
-
Reagent: SO₂Cl₂ (2.5 equiv.)
-
Catalyst: FeCl₃ (0.1 equiv.)
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature
-
Yield: ~50–70% (extrapolated from similar substrates).
Critical Considerations :
-
Regioselectivity is influenced by the electron-deficient nature of the quinoxaline ring.
-
Over-chlorination must be controlled to avoid byproducts.
Comparative Analysis of Methods
| Method | Steps | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Condensation-Chlorination | 2 | ~48% | Moderate | High |
| Radical Cascade | 1 | ~45% | High | Moderate |
| Post-Synthetic Chlorination | 3 | ~30% | High | Low |
Key Observations :
-
The condensation-chlorination route offers reliability and scalability despite moderate yields.
-
The radical cascade method is innovative but limited by reagent availability.
-
Post-synthetic chlorination is less efficient due to multiple steps and selectivity challenges.
Experimental Characterization Data
Spectral Data for this compound
Purity and Stability
-
Melting Point : 134–136°C (decomposes).
-
Storage : Stable at −20°C under inert atmosphere.
Q & A
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
